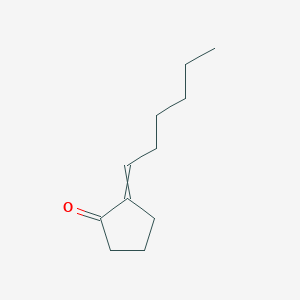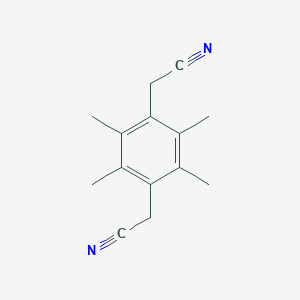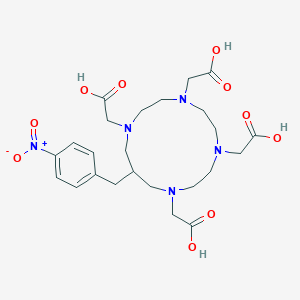
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid (NB-DOTA) is a chelator used in biomedical research. It is a macrocyclic ligand that can bind to metal ions, particularly radioactive isotopes, and is used in the development of radiopharmaceuticals for imaging and therapy.
Mecanismo De Acción
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid acts as a chelator by binding to metal ions, particularly radioactive isotopes, and forming stable complexes. These complexes can then be used for imaging or therapy, depending on the properties of the metal ion and the specific application.
Efectos Bioquímicos Y Fisiológicos
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is generally considered to be biocompatible and non-toxic. However, it can interact with endogenous metal ions, particularly calcium, and potentially interfere with cellular processes. This can be mitigated by careful selection of the metal ion and the specific application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid as a chelator for radiopharmaceuticals offers several advantages in biomedical research. It allows for the targeted delivery of radioisotopes to specific tissues and cells, enabling precise imaging and therapy. However, the synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives can be complex and time-consuming, and the stability of the metal complexes can be affected by various factors, including pH and temperature.
Direcciones Futuras
Future research on 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives is likely to focus on developing new radiopharmaceuticals for specific applications, including targeted cancer therapy and neuroimaging. This may involve the development of new metal complexes or modifications to the 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid ligand itself to improve stability and targeting. Additionally, research may focus on the development of new synthetic methods for 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives to improve efficiency and scalability.
Métodos De Síntesis
The synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid involves a series of chemical reactions starting with the cyclization of a diamine precursor. The cyclization reaction is followed by the introduction of carboxylic acid groups, which are then activated for the attachment of the nitrobenzyl group. The final product is purified by chromatography and characterized by spectroscopy.
Aplicaciones Científicas De Investigación
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is widely used in nuclear medicine for the development of radiopharmaceuticals. It is used as a chelator for various radioactive isotopes, including gallium-68, indium-111, and yttrium-90. These radiopharmaceuticals are used for imaging and therapy in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
128924-91-4 |
|---|---|
Nombre del producto |
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid |
Fórmula molecular |
C24H35N5O10 |
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
2-[1,7,10-tris(carboxymethyl)-12-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C24H35N5O10/c30-21(31)14-25-5-6-26(15-22(32)33)8-10-28(17-24(36)37)13-19(12-27(9-7-25)16-23(34)35)11-18-1-3-20(4-2-18)29(38)39/h1-4,19H,5-17H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
YKFLNSYWPDARTR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Otros números CAS |
128924-91-4 |
Sinónimos |
12-(4-nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid 12-NBTCTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



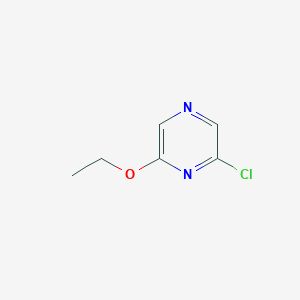
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
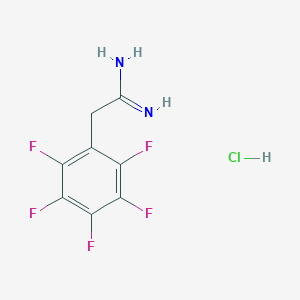
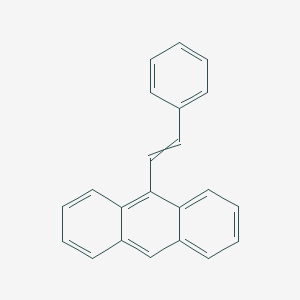
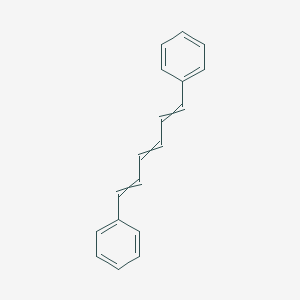
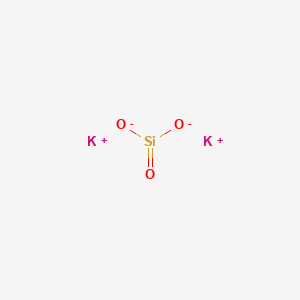
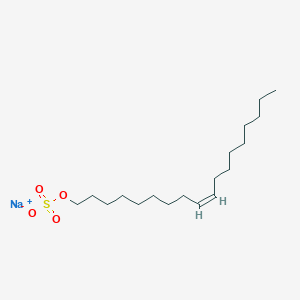
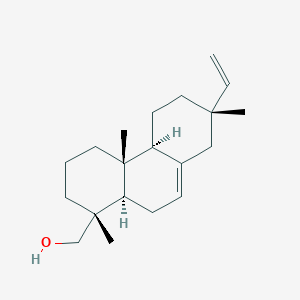
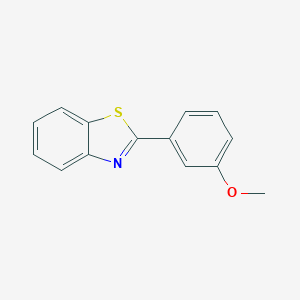
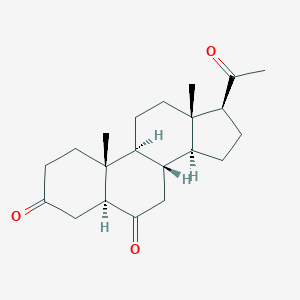
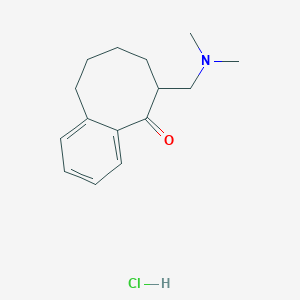
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
